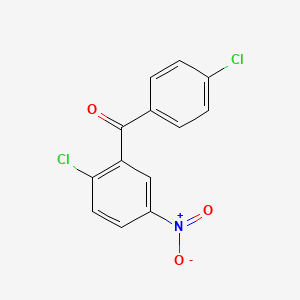

(2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone

Description

(2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone is a diarylketone derivative characterized by two substituted aromatic rings connected via a carbonyl group. Its molecular formula is C₁₃H₈Cl₂N₂O₃, with a molecular weight of 327.12 g/mol (calculated based on structural analogs in and ). The compound features a 2-chloro-5-nitrophenyl group and a 4-chlorophenyl group, contributing to its electronic and steric properties.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO3/c14-9-3-1-8(2-4-9)13(17)11-7-10(16(18)19)5-6-12(11)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBAGUNURYRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-chlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or toluene, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups

Biological Activity

(2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone, also known as 2C5NP, is a compound of significant interest due to its biological activities, particularly in the context of microbial degradation and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, microbial interactions, and implications for environmental and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H8Cl2N2O3

- Molecular Weight: 299.12 g/mol

This compound features a nitrophenyl moiety, which is known to influence its reactivity and biological interactions.

1. Microbial Degradation

Recent studies have identified specific bacterial strains capable of degrading 2C5NP. One notable strain is CNP-8, which utilizes 2C5NP as a sole carbon and nitrogen source. The degradation process involves several enzymatic reactions:

- Nitroreductase Activity: Enzymes such as MnpA catalyze the reduction of 2C5NP to less toxic metabolites, including 2-chloro-5-hydroxylaminophenol. This indicates that microbial pathways can mitigate the toxicity of nitrophenolic compounds in contaminated environments .

- Ring Cleavage Reactions: The enzyme MnpC is implicated in the ring-cleavage reactions necessary for complete mineralization of 2C5NP .

Table 1: Key Enzymes Involved in 2C5NP Degradation

| Enzyme | Function |

|---|---|

| MnpA | Catalyzes reduction to hydroxylaminophenol |

| MnpC | Facilitates ring-cleavage for further degradation |

2. Antitumor Activity

The biological activity of 2C5NP extends to its potential antitumor effects. Research has demonstrated that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. For instance, derivatives with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups .

Table 2: Cytotoxicity Data Against HEPG2 Cell Line

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | 0.73 | Highest potency |

| Compound B | 1.25 | Moderate activity |

| Compound C | 9.04 | Reduced potency due to Cl |

| Compound D | 14.36 | Lower potency due to NO2 |

Case Study 1: Biodegradation in Contaminated Sites

In a controlled study, strain CNP-8 was introduced to soil contaminated with high levels of 2C5NP. Over a period of weeks, significant reductions in compound concentration were observed, correlating with increased microbial activity as measured by optical density (OD600). The study concluded that microbial bioremediation using specific strains could effectively reduce environmental concentrations of harmful nitrophenols .

Case Study 2: Anticancer Screening

A series of derivatives based on the structure of 2C5NP were synthesized and screened for anticancer activity against liver carcinoma cells (HEPG2). The findings highlighted that modifications at the para position significantly influenced cytotoxicity, with some derivatives achieving IC50 values comparable to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

(2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone serves as a versatile reagent in organic synthesis. It is often used to synthesize various aromatic compounds through electrophilic aromatic substitution reactions. For instance, it can act as an acylating agent for the introduction of acyl groups into aromatic rings, facilitating the formation of more complex molecular structures.

Case Study: Synthesis of Benzisothiazoles

A notable application involves its use in the synthesis of benzisothiazole derivatives. In a study, this compound was reacted with ammonia and sulfur under controlled conditions to yield 3-Methyl-5-nitro-1,2-benzisothiazole. The reaction conditions included heating in a sealed bomb at approximately 90°C, demonstrating its utility in producing nitrogen-containing heterocycles .

Biodegradation Studies

Microbial Degradation

Recent research has highlighted the potential of this compound in biodegradation studies. Microbial strains capable of degrading nitrophenolic compounds have been isolated from contaminated environments. For example, Cupriavidus sp. strain CNP-8 has been shown to utilize 2-chloro-5-nitrophenol (a related compound) as a sole carbon source, indicating that similar pathways may exist for the degradation of this compound .

Table: Biodegradation Kinetics of Related Compounds

| Compound | Microbial Strain | Maximum Degradation Rate (μM h⁻¹) | Toxicity Level |

|---|---|---|---|

| 2-Chloro-5-nitrophenol | Cupriavidus sp. CNP-8 | 21.2 ± 2.3 | Moderate |

| This compound | Hypothetical strain | TBD | TBD |

Pharmaceutical Applications

Potential Drug Development

The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals targeting various diseases. Its nitro group may provide sites for further functionalization, allowing for the tailoring of biological activity.

Example: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. Investigations into the antimicrobial efficacy of this compound could yield promising results for developing novel antimicrobial agents .

Environmental Monitoring

Use as an Indicator Compound

Due to its chemical stability and persistence in environmental matrices, this compound can serve as an indicator compound for monitoring environmental contamination by nitrophenolic compounds. Its detection can provide insights into pollution levels and the effectiveness of remediation efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of (2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone with analogous diarylketones:

*Solubility data inferred from structurally related compounds in , and 16.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of nitro (-NO₂) and chloro (-Cl) groups in the target compound enhances its electrophilicity compared to analogs with amino (-NH₂) or hydroxyl (-OH) groups. This may reduce solubility in polar solvents but increase reactivity in substitution reactions.

- Thermal Stability: Compounds with nitro groups (e.g., the target compound and (4-Chlorophenyl)(2-nitro-phenyl)methanone) exhibit higher thermal stability than those with amino groups, which decompose at lower temperatures.

Q & A

Q. What synthetic strategies are optimal for preparing (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone with high yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For regioselective nitration, a mixed acid system (HNO₃/H₂SO₄) is employed after introducing the chloro substituents. Optimization includes controlling reaction temperature (0–5°C for nitration) and stoichiometric ratios to minimize byproducts like dinitro derivatives . Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Yield Optimization | 60–75% via stepwise halogenation | |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) |

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂, -Cl) appear downfield (δ 8.2–8.5 ppm for nitro-substituted ring; δ 7.4–7.8 ppm for chloro-substituted ring). Methanone carbonyl resonance is typically δ 195–200 ppm in ¹³C NMR.

- IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone (C=O), while nitro groups show asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹ .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer : Crystallization challenges include polymorphism due to planar aromatic stacking. Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields monoclinic crystals (space group P2₁/n). X-ray diffraction confirms dihedral angles between aromatic rings (e.g., 45–60°) and intermolecular Cl···O interactions (3.0–3.2 Å) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the aryl ring, directing electrophilic substitution to the meta position. Chlorine’s inductive effect enhances electrophilicity at the para position. Computational studies (DFT, B3LYP/6-31G*) show HOMO localization on the chloro-substituted ring, favoring Suzuki-Miyaura coupling at this site . Reactivity Table :

| Reaction Type | Site Selectivity | Reference |

|---|---|---|

| Suzuki Coupling | Chlorophenyl ring | |

| Nucleophilic Aromatic Substitution | Nitrophenyl ring |

Q. What computational approaches predict the compound’s photophysical properties for material science applications?

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). Standardized protocols (CLSI guidelines) with MIC testing (≤1% DMSO) are critical. SAR studies suggest nitro group reduction to -NH₂ enhances activity, while chloro substituents improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.